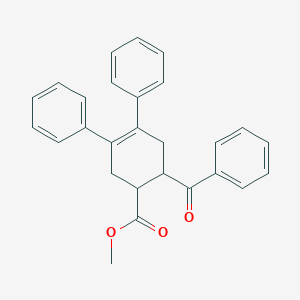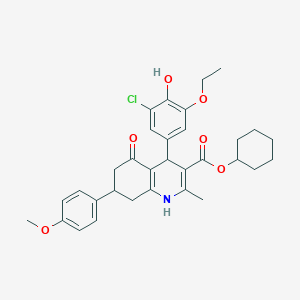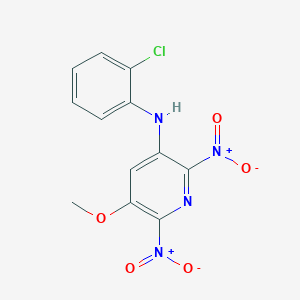
methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate, also known as Methyl 3-cyclohexene-1-carboxylate, is a compound used in scientific research for its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate is not fully understood, but it is believed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been shown to exhibit anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate in lab experiments is its potential as a selective anti-cancer agent, which could lead to the development of more effective and targeted cancer treatments. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
Future Directions
Future research on methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate could focus on its potential as a therapeutic agent for specific types of cancer, as well as its potential applications in other areas of medicinal chemistry. Further studies could also explore its mechanism of action and potential side effects, as well as its potential interactions with other drugs and therapies. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate.
Synthesis Methods
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with benzaldehyde, followed by the reaction with benzoyl chloride and then methyl chloroformate. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as a potential anti-cancer agent. It has been shown to exhibit cytotoxicity against certain cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
methyl 6-benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-30-27(29)25-18-23(20-13-7-3-8-14-20)22(19-11-5-2-6-12-19)17-24(25)26(28)21-15-9-4-10-16-21/h2-16,24-25H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLJTSVUMUEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C(CC1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5177637.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)



![1-[(2-methylphenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5177670.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177673.png)

![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5177708.png)

![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5177727.png)
![N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5177744.png)